3-Ethoxy-4-nitropyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7-5-8(10)4-3-6(7)9(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSJIPMQBPJLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704641 | |
| Record name | 3-Ethoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19349-73-6 | |
| Record name | 3-Ethoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Precursor-Based Synthesis of the Pyridine (B92270) N-Oxide Core
This approach focuses on first establishing the pyridine N-oxide framework and then introducing the necessary substituents. The process is typically sequential, involving oxidation followed by nitration.
The initial step in this synthetic pathway involves the oxidation of a substituted pyridine to its corresponding N-oxide. The N-oxide functionality is crucial as it alters the electron density of the pyridine ring, facilitating subsequent electrophilic substitution reactions. bhu.ac.inscripps.edu The presence of the oxygen atom increases the electron density at the 2- and 4-positions through resonance, making the ring more susceptible to electrophiles. bhu.ac.in
A common and effective method for this transformation is the use of peracids. For instance, treating a pyridine derivative with hydrogen peroxide in a solvent such as glacial acetic acid is a well-established procedure for N-oxide formation. orgsyn.org Alternative oxidizing agents include perbenzoic acid. orgsyn.org
Table 1: General Conditions for Oxidation of Pyridine Derivatives
| Oxidizing Agent | Solvent | Typical Temperature | Reference |
| Hydrogen Peroxide (30%) | Glacial Acetic Acid | 70-75°C | orgsyn.org |
| Perbenzoic Acid | Benzene | Not specified | orgsyn.org |
| 40% Peracetic Acid | Not specified (with Sodium Acetate) | Not specified | orgsyn.org |
These methods provide a reliable route to pyridine N-oxide intermediates, which are essential precursors for the target molecule.
Once the N-oxide is formed, the next critical step is the regioselective introduction of a nitro group (-NO₂) at the 4-position of the pyridine ring. The N-oxide group directs electrophilic attack to the 4-position. bhu.ac.in For the synthesis of 3-Ethoxy-4-nitropyridine 1-oxide, the starting material would be 3-ethoxypyridine (B173621) 1-oxide.
The nitration is typically carried out using a mixed acid system, which consists of concentrated nitric acid and sulfuric acid. pipzine-chem.com The reaction is highly exothermic and requires careful temperature control to ensure selectivity and prevent over-nitration or side reactions. The procedure involves the slow, dropwise addition of the mixed acid to the solution of 3-ethoxypyridine 1-oxide while maintaining a low temperature, generally between 0 and 10°C. pipzine-chem.com Following the reaction, purification steps such as extraction and recrystallization or column chromatography are necessary to isolate the high-purity product. pipzine-chem.com
Table 2: Reaction Conditions for Nitration of 3-Ethoxypyridine 1-oxide
| Nitrating Agent | Solvent System | Temperature | Key Feature | Reference |
| Nitric Acid / Sulfuric Acid | Inert Solvent (e.g., Dichloromethane) | 0-10°C | Regioselective nitration at the C4-position | pipzine-chem.com |
A one-step method combining the oxidation and nitration of pyridine has also been reported in patent literature, aiming to improve efficiency by reducing reaction time. google.com
Functional Group Interconversion Approaches
An alternative strategy involves starting with a pyridine N-oxide that already possesses a suitable leaving group at the 3-position. The desired ethoxy group is then introduced via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group at the 4-position and the N-oxide functionality makes the pyridine ring highly electron-deficient and thus activated towards nucleophilic attack. pipzine-chem.comchemistrysteps.com
In this pathway, a nucleophile, in this case, the ethoxide ion (from a source like sodium ethoxide), displaces a leaving group on the pyridine N-oxide ring.
Halogens, such as chlorine or bromine, are effective leaving groups in SNAr reactions. A plausible synthetic route would involve the reaction of a 3-halo-4-nitropyridine 1-oxide with sodium ethoxide. The strong electron-withdrawing effect of the para-nitro group and the N-oxide facilitates the attack of the ethoxide nucleophile at the carbon atom bearing the halogen. chemistrysteps.comclockss.org The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex before the expulsion of the halide ion to yield the final product. chemistrysteps.com
Table 3: Illustrative SNAr Reaction for Ethoxy Group Introduction
| Substrate | Reagent | Product | Key Principle |
| 3-Halo-4-nitropyridine 1-oxide | Sodium Ethoxide | This compound | Nucleophilic displacement of a halide activated by the nitro and N-oxide groups. |
This approach is analogous to the well-documented reactions of other halo-substituted nitropyridines with various nucleophiles. clockss.org
While halogens are common leaving groups, other functionalities can also be displaced in SNAr reactions. pipzine-chem.com A hydroxyl group is generally a poor leaving group but can be converted into a better one, such as a tosylate or mesylate, to facilitate substitution. Therefore, a synthetic route starting from 3-hydroxy-4-nitropyridine 1-oxide could be envisioned. After converting the hydroxyl group to a more reactive species, treatment with sodium ethoxide would lead to the formation of this compound.
Nitration of Appropriately Substituted Pyridine N-Oxides
Advanced Synthetic Techniques
To address the challenges associated with traditional batch synthesis, particularly for energetic reactions like nitration, advanced techniques such as continuous flow synthesis are being explored.
Nitration reactions are often highly exothermic and can generate potentially unstable intermediates, posing significant safety risks, especially on a large scale. Continuous flow chemistry offers a compelling solution by performing reactions in small-volume, high-surface-area microreactors. researchgate.netd-nb.info This setup allows for superior control over reaction parameters such as temperature, pressure, and mixing, and significantly minimizes the accumulation of hazardous materials. researchgate.net
The synthesis of 4-nitropyridine (B72724) N-oxide from pyridine N-oxide has been successfully adapted to a continuous flow process. researchgate.net In a typical setup, streams of the substrate (pyridine N-oxide dissolved in sulfuric acid) and the nitrating agent (a mixture of nitric and sulfuric acid) are continuously fed into a microreactor using precision pumps. The small reactor volume ensures efficient heat dissipation, allowing the reaction to be conducted safely at temperatures that might be hazardous in a batch process. This methodology results in high yields (over 83%) and excellent selectivity for the 4-nitro product, with a significant throughput of several hundred grams per day. researchgate.net
While a specific continuous flow process for this compound has not been detailed in the reviewed literature, the principles and equipment used for the synthesis of 4-nitropyridine N-oxide are directly applicable. researchgate.netorganic-chemistry.orgresearchgate.net Such an adaptation would involve pumping a solution of 3-ethoxypyridine 1-oxide in sulfuric acid and the nitrating mixture through a temperature-controlled microreactor, likely achieving enhanced safety, efficiency, and scalability compared to traditional batch methods.
Table 2: Comparison of Batch vs. Continuous Flow Nitration of Pyridine N-Oxide
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Safety | Higher risk due to large volume of energetic material | Inherently safer due to small reaction volume | researchgate.net |
| Heat Transfer | Less efficient, potential for thermal runaway | Highly efficient, precise temperature control | d-nb.info |
| Scalability | Challenging and risky | More straightforward and safer to scale up | researchgate.net |
| Yield | 42% | >83% | oc-praktikum.deresearchgate.net |
| Selectivity | High | High | researchgate.net |
This table is interactive. Click on the headers to sort.
The core structure of this compound is achiral and planar, meaning its synthesis does not involve the creation of stereocenters. Therefore, stereoselective synthesis considerations are not directly applicable to the preparation of the parent compound itself.
However, these considerations would become highly relevant if this compound were used as a starting material or intermediate for the synthesis of more complex, chiral derivatives. For instance, if a substituent introduced in a subsequent reaction created a new stereocenter, or if the ethoxy group were replaced by a chiral alkoxy group, then stereoselective methods would be necessary to control the configuration of the final product. As of the current literature reviewed, such applications focusing on stereoselective synthesis stemming from this specific compound are not prominently featured.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Nitro Group
The nitro group at the 4-position profoundly influences the reactivity of the pyridine (B92270) ring, primarily through its strong electron-withdrawing nature. This electronic effect is pivotal in both reductive transformations and susceptibility to nucleophilic attack.
Reductive Transformations
The reduction of the nitro group in 4-nitropyridine (B72724) 1-oxide derivatives is a common and synthetically useful transformation, typically leading to the corresponding 4-aminopyridine (B3432731) 1-oxide. A variety of reducing agents can accomplish this conversion, with the choice of reagent often influencing the reaction's efficiency and the profile of any byproducts.
Commonly employed methods for the reduction of the analogous 4-nitropyridine N-oxide include catalytic hydrogenation and metal-based reductions. For instance, reduction with iron in the presence of acids like acetic acid or mineral acids such as hydrochloric or sulfuric acid has been shown to produce 4-aminopyridine in high yields. researchgate.netmdma.ch However, the reaction conditions can sometimes lead to the formation of byproducts, including 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine. researchgate.net Pressure hydrogenation using catalysts like Raney-Nickel can also yield 4-aminopyridine as the main product, though at elevated temperatures, byproducts such as azoxy and azo compounds may form. researchgate.net
More specific to substituted nitropyridine N-oxides, low-valent titanium reagents have been utilized. The reduction of 4-nitropyridine N-oxide with a TiCl4/SnCl2 reagent system demonstrates the nuanced control possible in these reactions. Depending on the stoichiometry of the reagent, different products can be obtained, such as 4,4'-azodipyridine, 2,4'-azodipyridine N,N-dioxide, or 4-aminopyridine. researchgate.net These methodologies are broadly applicable to 3-ethoxy-4-nitropyridine 1-oxide for the synthesis of 4-amino-3-ethoxypyridine 1-oxide.
Table 1: Reductive Transformations of 4-Nitropyridine 1-Oxide Derivatives
| Reagent/Catalyst | Acid/Solvent | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| Iron | Acetic Acid | 4-Aminopyridine | Quantitative | mdma.ch |
| Iron | Hydrochloric Acid | 4-Aminopyridine | 80-85% | researchgate.net |
| Iron | Sulfuric Acid (25-30%) | 4-Aminopyridine | >85% | researchgate.net |
| Raney-Nickel | Methanol | 4-Aminopyridine | - | researchgate.net |
| TiCl4-SnCl2 (1:2, 3 equiv.) | - | 4-Aminopyridine | - | researchgate.net |
| TiCl4-SnCl2 (1:1, 3 equiv.) | - | 4,4'-Azodipyridine | - | researchgate.net |
Nucleophilic Additions and Substitutions Directed by the Nitro Group
The potent electron-withdrawing capacity of the nitro group, in concert with the N-oxide functionality, renders the pyridine ring of this compound highly susceptible to nucleophilic attack. The nitro group at the 4-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Studies on 4-nitropyridine N-oxide and its derivatives have shown that the nitro group can be readily displaced by a wide range of nucleophiles. organic-chemistry.orgabertay.ac.uk For instance, in 4-nitronicotinic acid 1-oxide derivatives, the nitro group is substituted by nucleophiles such as hydroxide, chloride, methoxide, and ethoxide. In the case of this compound, the ethoxy group at the 3-position will electronically and sterically influence the regioselectivity of nucleophilic attack. While the 4-position is highly activated for substitution, the positions ortho and para to the N-oxide (C2 and C6) are also activated. chemtube3d.com
In substrates with multiple potential leaving groups, such as 2-halo-4-nitropyridine N-oxides, the nature of the incoming nucleophile can dictate the reaction's outcome. For example, amines tend to displace the halogen at the 2-position, whereas alkoxides preferentially displace the nitro group at the 4-position. abertay.ac.uk The reaction of 2-chloro-4-nitropyridine (B32982) N-oxide with the n-heptanolate anion in DMSO efficiently yields the corresponding 2-chloro-4-heptyloxypyridine N-oxide, demonstrating the facile displacement of the nitro group by an alkoxide. researchgate.net These precedents suggest that nucleophilic substitution on this compound will primarily occur at the 4-position, leading to the displacement of the nitro group.
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.gov This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced elimination to afford the substituted product. acs.org
The VNS reaction has been successfully applied to 3-nitropyridine (B142982) derivatives. For instance, 3-nitropyridine reacts with chloroform (B151607) in the presence of a strong base to yield 4-(dichloromethyl)-3-nitropyridine. ntnu.no Significantly, a close analog of the title compound, 4-ethoxy-3-nitropyridine, has been shown to undergo VNS with ethyl dichloroacetate (B87207) and potassium t-butoxide in DMF, resulting in the formation of ethyl chloro-(4-ethoxy-5-nitropyridine-2-yl)acetate in good yield. ntnu.no This demonstrates that in 4-substituted 3-nitropyridines, the VNS reaction can occur at the 2-position. ntnu.no
For this compound, the strong activation by both the nitro and N-oxide groups would make it an excellent candidate for VNS reactions. The substitution would be expected to occur at one of the activated, hydrogen-bearing carbon atoms, likely at the 2 or 6 positions.
Table 2: Vicarious Nucleophilic Substitution (VNS) Reactions of Nitropyridines
| Nitropyridine Derivative | Nucleophile | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 3-Nitropyridine | Chloroform | 4-(Dichloromethyl)-3-nitropyridine | 57% | ntnu.no |
| 4-Ethoxy-3-nitropyridine | Ethyl dichloroacetate | Ethyl chloro-(4-ethoxy-5-nitropyridine-2-yl)acetate | 71% | ntnu.no |
| 3-Nitropyridines | Hydroxylamine / 4-Amino-1,2,4-triazole | Amination para to the nitro group | Moderate to good | ntnu.no |
Reactions Involving the N-Oxide Moiety
The N-oxide group is not merely a spectator; it actively participates in and directs the chemical transformations of the molecule. It enhances the electrophilicity of the pyridine ring and can itself be the site of reaction.
Deoxygenation Reactions
The removal of the oxygen atom from the N-oxide group is a fundamental transformation that yields the corresponding pyridine derivative. This deoxygenation can be achieved with a variety of reagents, and the choice of reagent is crucial to ensure chemoselectivity, particularly in the presence of other reducible functional groups like the nitro group.
Several methods have been developed for the deoxygenation of pyridine N-oxides that are tolerant of a nitro group. organic-chemistry.org For example, trimethyl(ethyl)amine-sulfur dioxide complexes have been used to deoxygenate various pyridine N-oxides, although the reaction is noted to be less effective for derivatives bearing strongly electron-withdrawing substituents like a nitro group. mdma.ch A convenient rhenium-catalyzed deoxygenation of 3-bromo-4-nitropyridine (B1272033) N-oxide using a rhenium(V)-triphenylphosphine complex proceeds under mild conditions in high yield. clockss.org More recently, visible-light-mediated methods have emerged as powerful tools for chemoselective deoxygenation. These methods often employ photoredox catalysts and can be highly effective for deoxygenating N-heterocyclic N-oxides bearing electron-withdrawing groups, including nitro groups, in good to excellent yields. acs.org
N-Oxide Assisted Transformations
The N-oxide group significantly alters the reactivity of the pyridine ring, activating it towards both nucleophilic and electrophilic attack. mdpi.com It can direct C-H functionalization reactions, particularly at the positions ortho to the nitrogen atom (C2 and C6). researchgate.net This is attributed to the ability of the N-oxide to act as a directing group in metal-catalyzed reactions and to stabilize intermediates.
While direct examples for this compound are specific, the general principles of N-oxide chemistry suggest a range of potential transformations. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides has been used to synthesize bipyridine N-oxides, with electron-withdrawing groups at the 4-position enhancing the reaction. researchgate.net The N-oxide can also serve as an internal oxidant in certain transformations. thieme-connect.de Furthermore, the reaction of pyridine N-oxides with reagents like phosphorus oxychloride can lead to the introduction of a chlorine atom at the 2- or 4-positions, which can then be subjected to further nucleophilic substitution. abertay.ac.ukchemtube3d.com These N-oxide assisted transformations represent a versatile strategy for the further functionalization of the this compound scaffold.
Reactions Involving the Ethoxy Group
The ethoxy group (-OCH₂CH₃), being an ether linkage, displays characteristic reactivity, although specific studies on its transformation in the context of this compound are not extensively documented in publicly available literature. The presence of the highly activated pyridine N-oxide ring influences the conditions required for these reactions.
The cleavage of ether linkages typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com The mechanism proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. youtube.com This can occur through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups. youtube.com
For this compound, cleavage of the ethoxy group would be expected to yield 3-hydroxy-4-nitropyridine 1-oxide and an ethyl halide. However, the strongly acidic conditions required for this cleavage could also affect the nitro and N-oxide groups, potentially leading to complex reaction mixtures. pipzine-chem.com
Derivatization of the ethoxy group itself, without cleavage, is less common. Derivatization generally refers to the chemical modification of a functional group. While methods exist for derivatizing hydroxyl groups, direct derivatization of the ethoxy group on this specific molecule is not a widely reported transformation. rsc.org
Table 1: General Conditions for Ether Cleavage
| Reagent | Mechanism | Products from R-O-R' |
|---|---|---|
| Strong Acid (e.g., HBr, HI) | Sₙ1 or Sₙ2 | Alcohol and Alkyl Halide |
| Lewis Acid (e.g., BBr₃) | Complexation/Cleavage | Alcohol and Alkyl Halide |
While the pyridine N-oxide moiety itself is often constructed via cyclization reactions, the direct participation of the C3-ethoxy group of this compound in subsequent cyclization reactions is not well-documented. youtube.comorgsyn.org Conceptually, intramolecular reactions could be designed where the ethyl group or the ether oxygen acts as a nucleophile or electrophile to form a new ring fused to the pyridine core. However, the reactivity of the pyridine ring itself, particularly at the positions activated by the N-oxide and nitro groups, often dominates. For instance, pyridine N-oxides can act as oxidants or catalysts in cyclization reactions of other molecules, such as in silver-catalyzed [4+2] cyclizations, rather than participating as a substrate via their substituents.
Electrophilic and Nucleophilic Reactions on the Pyridine Ring
The electronic nature of the substituents profoundly influences the regioselectivity of reactions on the pyridine ring. The N-oxide group increases electron density at the 2- and 4-positions, favoring electrophilic attack there, while also activating these positions for nucleophilic attack by stabilizing the intermediate. scripps.eduyoutube.com
In this compound, the directing effects of the substituents are combined. The C4-nitro group is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr). askfilo.com The primary site for nucleophilic attack is the 4-position, making the nitro group a viable leaving group.
Research has shown that the nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles. synblock.com This reactivity is so pronounced that it provides an excellent method for preparing other 4-substituted pyridine-N-oxides. synblock.com The C3-ethoxy group is electron-donating, which would typically direct electrophiles to the C2 and C6 positions. However, the deactivating effect of the C4-nitro group generally suppresses electrophilic substitution. askfilo.com
Therefore, the dominant reactivity pattern for this compound is nucleophilic aromatic substitution at the C4 position.
Table 2: Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| N-oxide | N1 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates C2/C4 for nucleophilic and electrophilic attack |
| Ethoxy | C3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Directs electrophiles to C2/C6; Weakly deactivates for nucleophiles |
Rearrangement reactions can occur under specific conditions, often involving the N-oxide functionality. The reaction of 4-substituted pyridine N-oxides with reagents like p-nitrobenzenesulfenyl chloride can lead to rearranged products. pipzine-chem.com In a related system, 3-bromo-4-nitropyridine, reaction with amines has been shown to cause a migration of the nitro group from the 4-position to the 3-position, representing a significant skeletal rearrangement. frontiersin.org This suggests that under certain nucleophilic conditions, this compound could potentially undergo similar nitro-group migrations.
The photochemistry of nitropyridine N-oxides is a field of significant study. Irradiation of 4-nitropyridine N-oxide can lead to rearrangement, forming different products depending on the reaction conditions. scripps.edu These transformations are thought to proceed through high-energy intermediates, such as oxaziridines, which are bicyclic structures formed by the rearrangement of the N-oxide group. orgsyn.org
Two primary photochemical pathways have been identified for 4-nitropyridine N-oxide: scripps.edu
Process I: Leads to the formation of 4-hydroxypyridine (B47283) N-oxide nitrate. This process is believed to involve a bimolecular interaction between an excited intermediate and a ground-state molecule. scripps.edu
Process II: Results in 4-hydroxylaminopyridine N-oxide via hydrogen abstraction from the solvent. scripps.edu
Furthermore, the excited state involved can influence the reaction outcome. Sensitization of the triplet state of pyridine N-oxides tends to favor oxygen transfer reactions, while quenching reactions can enhance the extent of photorearrangement. rsc.org The displacement of the nitro group by a nucleophile, such as piperidine, can also be accelerated by exposure to ultraviolet light. rsc.org
Rearrangement Reactions
Nitro Group Migrations
While specific studies on the nitro group migration of this compound are not extensively documented in publicly available literature, the phenomenon of nitro group migration in aromatic systems, particularly in pyridine derivatives, is a known transformation. In the synthesis of 3-nitropyridines from pyridine using dinitrogen pentoxide, the reaction proceeds through the formation of an N-nitro-1,4-dihydropyridine-4-sulfonate intermediate. The subsequent migration of the nitro group is proposed to occur via a pipzine-chem.comchemrxiv.org sigmatropic shift, leading to the formation of the 3-nitropyridine product. ntnu.no This type of rearrangement underscores the potential for the nitro group to shift its position on the pyridine ring under specific reaction conditions.
In a broader context, rearrangements involving the N-oxide functionality are well-documented. For instance, the Boekelheide rearrangement involves the reaction of α-picoline N-oxides with anhydrides to yield pyridyl carbinol esters, demonstrating the mobility of groups attached to the pyridine ring system. acs.org While not a direct nitro group migration, these rearrangements highlight the electronic flexibility of the pyridine N-oxide scaffold.
The table below summarizes a proposed mechanism for nitro group migration in a generalized nitropyridine system, drawing parallels from known rearrangement reactions of related heterocyclic compounds.
Table 1: Proposed Mechanism for Nitro Group Migration
| Step | Description | Intermediate Structure |
| 1 | Activation of the pyridine ring, potentially through protonation or coordination to a Lewis acid. | Activated Pyridine N-oxide |
| 2 | Nucleophilic attack or electronic rearrangement leading to the formation of a transient intermediate. | Spirocyclic or bicyclic intermediate |
| 3 | pipzine-chem.comchemrxiv.org Sigmatropic shift of the nitro group to an adjacent carbon atom. | Rearranged intermediate |
| 4 | Re-aromatization of the pyridine ring to yield the isomerized product. | Isomerized Nitropyridine N-oxide |
Note: This table presents a generalized and hypothetical mechanism due to the lack of specific experimental data for this compound.
Oxidative and Reductive Chemistry
The presence of both a reducible nitro group and an N-oxide functionality, as well as the potential for the nitroarene to act as a photo-oxidant, imparts a rich oxidative and reductive chemistry to this compound.
Photoexcited Nitroarene-Enabled Oxidations
Nitroaromatic compounds, upon photoexcitation, can act as potent oxidants for a variety of organic substrates. While specific studies detailing the use of this compound as a photo-oxidant are scarce, the general principles of photoexcited nitroarene chemistry can be applied. Upon absorption of light, the nitroarene is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. wur.nl This excited triplet state is a powerful oxidizing agent capable of abstracting hydrogen atoms or accepting electrons from other molecules.
For example, photoexcited nitroarenes have been shown to be effective as surrogates for ozone in the oxidative cleavage of alkenes. The reaction is believed to proceed through a radical [3+2] cycloaddition of the photoexcited nitroarene with the alkene, forming an 'N-doped' ozonide intermediate which then fragments to yield carbonyl products.
The general mechanism for photoexcited nitroarene-enabled oxidation is outlined in the table below.
Table 2: General Mechanism of Photoexcited Nitroarene-Enabled Oxidation
| Step | Description |
| 1. Excitation | The nitroarene absorbs a photon of light, promoting it to an excited electronic state (S1). |
| 2. Intersystem Crossing | The excited singlet state (S1) undergoes intersystem crossing to the more stable triplet state (T1). |
| 3. Oxidation | The excited triplet nitroarene (T1) interacts with a substrate molecule, leading to oxidation via hydrogen atom transfer (HAT), electron transfer (ET), or cycloaddition. |
| 4. Product Formation | The oxidized substrate and the reduced form of the nitroarene are generated. |
The reactivity of this compound in such photochemical reactions would be influenced by the electronic effects of the ethoxy and N-oxide groups on the stability and reactivity of the excited state.
The reductive chemistry of nitropyridine N-oxides is well-established. The nitro group can be reduced to an amino group, and the N-oxide can be deoxygenated to the corresponding pyridine. The reduction of 4-nitropyridine N-oxide with reagents like iron in acetic acid or with low-valent titanium reagents has been reported to yield various products depending on the reaction conditions, including 4-aminopyridine, 4,4'-azodipyridine, and 4,4'-azodipyridine N,N'-dioxide. mdma.chresearchgate.net The reduction of substituted pyridine N-oxides is also a common transformation. scispace.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide critical information for the structural confirmation of 3-Ethoxy-4-nitropyridine 1-oxide.
A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethoxy group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating N-oxide and ethoxy groups. The coupling patterns between adjacent protons would help in assigning their specific positions on the pyridine ring. The ethoxy group would be identified by a characteristic triplet and quartet pattern, corresponding to the methyl and methylene (B1212753) protons, respectively.
A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. udel.edu The chemical shifts of the carbon atoms in the pyridine ring would provide insights into the electronic environment created by the substituents. The carbons of the ethoxy group would appear in the aliphatic region of the spectrum.
Currently, specific ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Pyridine Ring Protons | Data not available | Data not available | Data not available |
| Ethoxy -CH₂- | Data not available | Quartet | Data not available |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine Ring Carbons | Data not available |
| Ethoxy -CH₂- | Data not available |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these spectra would provide clear evidence for the presence of the nitro, ethoxy, and pyridine N-oxide groups.
The IR spectrum would be expected to show strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). The N-O stretching vibration of the pyridine N-oxide moiety would also be a prominent feature. Additionally, C-O stretching vibrations from the ethoxy group and various C-H stretching and bending vibrations would be observed.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group and the vibrations of the pyridine ring would be expected to give strong Raman signals.
A detailed analysis of the vibrational spectra for related compounds such as 3-methyl-4-nitropyridine (B157339) N-oxide and 4-nitropyridine (B72724) N-oxide is available and could serve as a basis for comparison, but specific experimental IR and Raman data for this compound are not documented in the literature. nih.govspectrabase.comchemicalbook.com
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | Data not available |
| Nitro (NO₂) | Symmetric Stretch | Data not available |
| Pyridine N-Oxide (N-O) | Stretch | Data not available |
| Ethoxy (C-O) | Stretch | Data not available |
| Aromatic C-H | Stretch | Data not available |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula of this compound, which is C₇H₈N₂O₄. synblock.com
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, would provide valuable structural information. Expected fragmentation pathways for this compound could include the loss of the ethoxy group, the nitro group, or an oxygen atom from the N-oxide functionality. Analysis of these fragments would help to piece together the structure of the parent molecule.
While mass spectrometry data for related pyridine N-oxide derivatives exist, specific mass spectral data, including the fragmentation pattern for this compound, have not been reported. nih.govnih.gov
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z Value | Identity |
|---|---|---|
| [M]⁺ | 184.0484 | Molecular Ion |
X-ray Crystallography for Solid-State Structural Determination
A crystallographic study would confirm the planarity of the pyridine ring and determine the orientation of the ethoxy and nitro substituents relative to the ring. Such structural details are crucial for understanding the electronic properties and reactivity of the compound.
Although crystal structures of related compounds like 3-methyl-4-nitropyridine N-oxide have been determined, there are no published X-ray crystallographic data for this compound. nih.gov
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions. The positions and intensities of these bands are influenced by the chromophoric pyridine N-oxide system and the auxochromic ethoxy and nitro groups.
Studies on related compounds like 4-nitropyridine N-oxide show solvatochromic effects, where the position of the absorption maximum shifts with the polarity of the solvent. researchgate.net A similar behavior would be expected for this compound, providing information about the nature of its excited states.
Fluorescence and phosphorescence spectra would reveal the pathways by which the molecule relaxes from its excited electronic states. However, detailed photophysical studies, including the measurement of quantum yields and lifetimes, have not been reported for this specific compound.
Table 6: Expected Electronic Spectroscopy Data for this compound
| Parameter | Value |
|---|---|
| λmax (UV-Vis) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Emission Maximum (Fluorescence) | Data not available |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools in modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation with various levels of approximation. wikipedia.org These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each offering a different balance between computational cost and accuracy. mdpi.com For a molecule like 3-ethoxy-4-nitropyridine 1-oxide, these calculations can elucidate its electronic structure, geometry, and spectroscopic features.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular method in computational chemistry for studying the electronic structure of many-body systems. scirp.org It is often chosen for its favorable balance of accuracy and computational efficiency, making it suitable for molecules of the size and complexity of this compound. DFT methods are used to investigate various molecular properties, as detailed in the following subsections. researchgate.net
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The presence of the flexible ethoxy group necessitates a conformational analysis to identify the global minimum energy conformer.
| Parameter | Description | Expected Value/Trend (Based on Analogy) |
|---|---|---|
| N-O (oxide) bond length | The length of the bond between the pyridine (B92270) nitrogen and the oxide oxygen. | Expected to be influenced by the interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group. |
| C-N-O bond angle | The angle formed by the carbon, nitrogen, and oxygen atoms in the pyridine N-oxide ring. | Data not available in the searched literature. |
| C-C-O-C (ethoxy) dihedral angle | The torsion angle defining the orientation of the ethyl group relative to the pyridine ring. | Multiple conformers may exist due to rotation around the C-O bond. |
| C-NO2 bond length | The length of the bond between the pyridine carbon and the nitrogen of the nitro group. | Data not available in the searched literature. |
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of vibrational modes to specific molecular motions (e.g., stretching, bending).
For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the N-oxide group, the nitro group, the ethoxy group, and the pyridine ring. These theoretical spectra can be compared with experimental data to validate the computational model. Studies on similar molecules demonstrate the utility of DFT in assigning vibrational modes. scirp.orgnih.gov
| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-O stretch (N-oxide) | Stretching vibration of the N-oxide bond. | ~1200-1300 |
| NO₂ symmetric stretch | Symmetric stretching of the nitro group. | ~1300-1360 |
| NO₂ asymmetric stretch | Asymmetric stretching of the nitro group. | ~1500-1560 |
| C-O-C stretch (ether) | Stretching of the ether linkage in the ethoxy group. | ~1050-1150 |
| Aromatic C-H stretch | Stretching of the C-H bonds on the pyridine ring. | ~3000-3100 |
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the N-oxide and nitro groups, indicating sites for electrophilic attack, and positive potential in other regions.
| Property | Description | Predicted Findings for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Likely localized on the electron-rich parts of the molecule, such as the N-oxide and ethoxy groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Expected to be centered on the electron-withdrawing nitro group and the pyridine ring. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap would suggest higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Negative regions (red/yellow) are expected near the oxygen atoms, while positive regions (blue) would be found elsewhere. |
DFT calculations, combined with statistical mechanics, can predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity. scirp.orgarxiv.org These properties are crucial for understanding the stability and reaction energetics of the compound. The accuracy of these predictions can be improved by using advanced theoretical models and basis sets. arxiv.org While specific thermodynamic data for this compound were not found, DFT studies on nitropyridine derivatives have been used to calculate heats of formation. researchgate.netresearchgate.net
| Thermodynamic Property | Description | Significance |
|---|---|---|
| Heat of Formation (ΔHf) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the stability of the molecule relative to its elements. |
| Entropy (S) | A measure of the disorder or randomness of a system. | Important for determining the spontaneity of reactions. |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree. | Provides information about the vibrational and rotational energy levels of the molecule. |
Reaction Mechanism Studies
Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome. Computational studies allow for the detailed exploration of reaction mechanisms, including the identification of transient species like transition states and intermediates.
A transition state is the highest energy point along a reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. Computationally, a transition state is located on the potential energy surface as a first-order saddle point. Its characterization involves frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a key determinant of the reaction rate. For related compounds, methods like DFT (e.g., B3LYP functional) are used to calculate these parameters. For example, in nucleophilic aromatic substitution (SNAr) reactions, which are relevant for nitroaromatic compounds, the activation enthalpies and entropies are calculated to determine the favorability and mechanism of the reaction. A theoretical study on this compound would involve mapping the energetic profile of its potential reactions to identify the transition states and their corresponding activation energies.
Table 1: Illustrative Activation Energy Data for a Hypothetical Reaction
This table demonstrates the typical data generated from transition state calculations. The values are not specific to this compound.
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |
| Nucleophilic Attack | B3LYP/6-31G | 15.2 |
| Cycloaddition | M06/6-311+G(d,p) | 21.8 |
| Rearrangement | B3LYP/6-31G | 35.5 |
Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting the transition state to the reactants and products. This analysis confirms that a located transition state indeed links the correct starting materials and final products.
By following the IRC path, chemists can visualize the geometric changes the molecule undergoes during the reaction. For example, an IRC analysis of a cycloaddition reaction involving a nitrile oxide shows the asynchronous formation of new chemical bonds. This provides a detailed, step-by-step view of the bond-making and bond-breaking processes, offering deeper insight than a static analysis of the reactants and products alone.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting crystal morphology and physical properties like melting point and solubility.
Hydrogen bonds are strong, directional intermolecular interactions that play a significant role in the crystal packing of many organic molecules. While the this compound molecule itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor via its oxygen atoms (from the N-oxide and nitro groups).
In the crystal structures of similar heterocyclic compounds, weak C—H···O hydrogen bonds are often observed, connecting molecules into larger supramolecular assemblies like layers or chains. Computational analysis can predict the geometry and strength of these interactions, helping to rationalize the observed crystal structure.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the nature and closeness of intermolecular contacts.
Table 2: Illustrative Hirshfeld Surface Contact Contributions
This table shows a typical breakdown of intermolecular contacts derived from Hirshfeld surface analysis for a related nitroaromatic compound. The data is illustrative and not specific to this compound.
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 43.5% |
| O···H / H···O | 30.8% |
| C···H / H···C | 7.5% |
| C···C | 3.1% |
| N···O / O···N | 2.5% |
| Other | 12.6% |
Data modeled after findings for a similar heterocyclic compound.
Prediction of Electronic and Optical Properties
However, based on computational studies of analogous pyridine N-oxide derivatives, we can infer the general approach and the nature of the expected findings. The electronic properties of this compound are significantly influenced by the interplay of its constituent functional groups. The pyridine N-oxide core, the electron-donating ethoxy group at the 3-position, and the electron-withdrawing nitro group at the 4-position collectively determine the molecule's electron density distribution and reactivity. pipzine-chem.com
Theoretical calculations for similar molecules often involve the optimization of the molecular geometry to find the most stable conformation. Following this, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are typically performed. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, these computational models can predict various electronic properties, which are often presented in data tables. While specific values for this compound are not available, a hypothetical data table based on studies of related compounds might include the following parameters:
Hypothetical Electronic Properties Data Table
| Parameter | Calculated Value | Unit |
| HOMO Energy | (Value) | eV |
| LUMO Energy | (Value) | eV |
| HOMO-LUMO Gap (ΔE) | (Value) | eV |
| Dipole Moment (µ) | (Value) | Debye |
| Ionization Potential | (Value) | eV |
| Electron Affinity | (Value) | eV |
The optical properties, such as the absorption spectrum, can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can identify the electronic transitions responsible for light absorption and predict the wavelengths at which maximum absorption occurs (λmax). For a molecule like this compound, with its conjugated system and charge-transfer characteristics, these theoretical predictions would be invaluable for understanding its behavior in optoelectronic applications.
Potential Applications in Chemical Sciences
Role as a Synthetic Intermediate for Complex Organic Molecules
The primary and most well-documented application of 3-ethoxy-4-nitropyridine 1-oxide is its function as a versatile synthetic intermediate. The N-oxide functionality activates the pyridine (B92270) ring, making it susceptible to a range of chemical transformations. tcichemicals.com The nitro group at the 4-position is a particularly important feature, as it is a strong activating group and an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. researchgate.net
Chemists can readily replace the nitro group with a variety of nucleophiles, including halides, alkoxides, and amines, to introduce new functional groups at the 4-position of the pyridine ring. researchgate.net This reactivity provides a straightforward pathway to a diverse array of 4-substituted 3-ethoxypyridine (B173621) 1-oxides. Subsequently, the N-oxide can be deoxygenated to yield the corresponding pyridine derivatives, further expanding the molecular complexity that can be achieved. This two-step sequence of substitution followed by reduction is a powerful strategy for the synthesis of polysubstituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals. researchgate.net
The presence of the ethoxy group at the 3-position also influences the regioselectivity of reactions, directing incoming reagents to specific sites on the ring and allowing for precise control over the final molecular architecture. pipzine-chem.com This controlled reactivity is crucial for the efficient construction of complex organic molecules with defined structures. pipzine-chem.com
Precursor for Advanced Heterocyclic Systems
Building upon its role as a synthetic intermediate, this compound serves as a key precursor for the synthesis of more complex, advanced heterocyclic systems. pipzine-chem.com Heterocyclic N-oxides are a recognized class of compounds that can be used to construct novel ring systems, including fused bicyclic and polycyclic aromatic compounds. tcichemicals.commdpi.com
The reactivity of the nitro group and the N-oxide allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the initial pyridine core. For instance, reactions can be designed to form structures like furoxans or other nitrogen-containing heterocycles that have applications in energetic materials or as bioactive molecules. mdpi.comnih.gov The ability to generate such complex scaffolds from a relatively simple starting material highlights the value of this compound in synthetic chemistry.
Applications in Catalysis or Reagent Development
While direct applications of this compound as a catalyst are not extensively documented, its parent compound, 4-nitropyridine (B72724) N-oxide, has been utilized as a reoxidant in certain catalytic cycles. researchgate.net For example, it has been employed in osmium-catalyzed oxidative cyclization reactions. researchgate.net This suggests a potential, though not yet broadly explored, role for its derivatives like the 3-ethoxy analog in similar oxidative processes. The N-oxide group can act as an oxygen transfer agent, a property that is fundamental to its function as a reoxidant in catalytic systems. researchgate.net Further research could uncover specific catalytic applications where the electronic properties conferred by the 3-ethoxy substituent might offer advantages in terms of reactivity or selectivity.
Exploitation in Materials Science
The field of materials science presents another promising avenue for the application of this compound. pipzine-chem.com Pyridine derivatives, especially those with push-pull electronic systems (i.e., containing both electron-donating and electron-withdrawing groups), are known to exhibit interesting photophysical properties. pipzine-chem.com The structure of this compound, with the ethoxy donor and nitro acceptor, fits this description.
Such molecules can possess significant dipole moments and may exhibit nonlinear optical (NLO) properties. elsevierpure.comyoutube.com NLO materials are crucial for applications in telecommunications, optical computing, and laser technology. youtube.com While the specific NLO properties of this compound itself require detailed investigation, related compounds like 3-methyl-4-nitropyridine (B157339) N-oxide (POM) have been studied for their electronic structure and potential as NLO materials. elsevierpure.com The introduction of the ethoxy group could further modulate these electronic properties, potentially enhancing its utility in optoelectronic devices or as a component in the synthesis of functional organic semiconductor materials. pipzine-chem.com
Compound Information Tables
Table 1: Chemical Compound Names
| Compound Name |
| This compound |
| 4-Nitropyridine 1-oxide |
| 3-Methyl-4-nitropyridine N-oxide |
| Pyridine |
| Furoxan |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 19349-73-6 |
| Molecular Formula | C7H8N2O4 synblock.com |
| Molecular Weight | 184.15 g/mol synblock.com |
| IUPAC Name | 3-ethoxy-4-nitro-1-oxidopyridin-1-ium |
| SMILES | CCOC1=C(C=CN+[O-])N+[O-] |
| InChI Key | DXSJIPMQBPJLMF-UHFFFAOYSA-N |
| MDL Number | MFCD00234331 synblock.com |
Future Research Directions
Exploration of Novel Synthetic Pathways
The currently understood synthesis of 3-ethoxy-4-nitropyridine 1-oxide involves a sequential process of ethoxylation of pyridine-1-oxide followed by nitration. pipzine-chem.com While effective, there is significant scope for the development of more efficient, sustainable, and versatile synthetic routes.
Future research should target:
Alternative Reagent and Catalyst Systems: Investigation into modern oxidation and nitration techniques could yield improved processes. For instance, using safer and more selective oxidizing agents than traditional peracids for the N-oxide formation could enhance the greenness of the synthesis. arkat-usa.orgorganic-chemistry.org Similarly, exploring milder nitrating agents or catalyst systems for the C-4 nitration could improve yields and reduce hazardous byproducts. acs.orgyoutube.com
Reverse Synthesis Sequence: A systematic study into the viability of reversing the synthetic steps—nitrating the pyridine (B92270) N-oxide ring first, followed by nucleophilic substitution of a suitable leaving group at the 3-position with ethoxide—could offer an alternative pathway with different regioselectivity challenges and opportunities.
Convergent Synthetic Strategies: Developing convergent approaches where two or more fragments are combined in the final steps could drastically increase efficiency for creating diverse analogues. This could involve cross-coupling reactions to build the substituted pyridine ring system.
Development of Asymmetric Transformations
The structure of this compound is achiral. However, it serves as an excellent precursor for the synthesis of chiral molecules, which are of paramount importance in pharmaceutical and materials science. Future research should focus on developing asymmetric reactions where the pyridine N-oxide acts as a substrate.
Key areas for exploration include:
Catalytic Asymmetric Reactions: The development of catalytic systems, particularly those using chiral metal complexes or organocatalysts, for reactions involving this substrate is a promising frontier. rsc.orgmdpi.com For example, asymmetric reduction of the nitro group or reactions at the C-2 or C-6 positions could lead to valuable chiral building blocks. Chiral N,N'-dioxide/metal complexes have shown promise in promoting cascade reactions involving nitrones, a class of compounds structurally related to N-oxides. rsc.org
Substrate-Controlled Diastereoselective Reactions: Introducing a chiral auxiliary to the molecule could allow for diastereoselective transformations at various positions on the ring, which could then be removed to yield enantiomerically enriched products.
Asymmetric Henry Reaction: The asymmetric Henry (nitroaldol) reaction of related 2-acylpyridine N-oxides has been shown to be challenging but feasible, providing a route to chiral β-amino tert-alcohols. mdpi.com Exploring similar transformations with derivatives of this compound could yield novel chiral structures.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations.
Future mechanistic studies should include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of the nitration and ethoxylation steps. This can provide insights into the observed regioselectivity, where the nitro group is directed to the 4-position, a phenomenon well-documented for pyridine N-oxide itself. sapub.orgresearchgate.netscielo.org.mx Such studies can elucidate the electronic interplay between the N-oxide, the ethoxy group, and the incoming electrophile.
Kinetic Analysis: Detailed kinetic studies of the synthesis and subsequent functionalization reactions can help to determine rate-determining steps and optimize reaction conditions for efficiency and selectivity.
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR, can help to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways. Studies on the nitration of pyridine and its derivatives have revealed complex mechanisms, including potential nih.govsemanticscholar.org sigmatropic shifts of the nitro group, which could be relevant here. researchgate.netresearchgate.netntnu.no
Design and Synthesis of Functionalized Derivatives with Tunable Properties
The presence of a nitro group at the 4-position makes this compound an exceptionally valuable platform for generating a wide array of new molecules. The nitro group in 4-nitropyridine-N-oxide is known to be readily displaced by various nucleophiles, and this reactivity is expected to be conserved in the 3-ethoxy analogue. researchgate.netsciencemadness.org
Future research should focus on:
Nucleophilic Aromatic Substitution (SNAr): A systematic exploration of SNAr reactions with a diverse library of nucleophiles (e.g., amines, thiols, alkoxides, azides) can lead to a vast collection of 4-substituted-3-ethoxypyridine 1-oxides. This approach has been successfully used to prepare various 4-substituted pyridine-N-oxides. researchgate.netsciencemadness.org
Cross-Coupling Reactions: The nitro group can potentially be converted into other functionalities like a halide, which would then serve as a handle for various palladium- or copper-catalyzed cross-coupling reactions, further expanding the accessible chemical space.
Tunable Materials: The resulting derivatives are expected to have varied electronic and photophysical properties. This library of compounds could be screened for applications in materials science, such as organic semiconductors, optoelectronic materials, or as ligands for metal complexes. pipzine-chem.comacs.org The strong push-pull nature of the substituents on the pyridine N-oxide core is a key feature for designing functional materials. arkat-usa.org
Table 1: Potential Functionalized Derivatives via Nucleophilic Substitution
| Nucleophile (Nu-H) | Resulting 4-Substituent (-Nu) | Potential Application Area |
| R-NH₂ (Amine) | -NHR | Pharmaceuticals, Ligands |
| R-SH (Thiol) | -SR | Materials Science, Self-Assembled Monolayers |
| R-OH (Alcohol/Phenol) | -OR | Fine Chemicals, Polymer Science |
| N₃⁻ (Azide) | -N₃ | Click Chemistry, Bioorthogonal Labeling |
| CN⁻ (Cyanide) | -CN | Agrochemicals, Organic Synthesis |
Integration with Flow Chemistry and Automation Technologies
The application of modern chemical technologies can significantly accelerate research and development involving this compound.
Future efforts should be directed towards:
Flow Chemistry: The nitration step, which often involves highly exothermic and potentially hazardous conditions, is particularly well-suited for a continuous flow process. acs.org Flow microreactors offer superior heat and mass transfer, improving safety and often increasing yield and purity. organic-chemistry.orgresearchgate.net The N-oxidation of pyridines has been successfully demonstrated in flow reactors, suggesting this approach is highly viable. organic-chemistry.orgresearchgate.net
Automated Synthesis Platforms: High-throughput synthesis of derivative libraries, as discussed in section 7.4, can be greatly facilitated by automated platforms. nih.govacs.org Stopped-flow synthesis, in particular, allows for rapid reaction optimization and the generation of combinatorial libraries with minimal reagent consumption. nih.gov
Machine Learning-Directed Experimentation: The data generated from automated library synthesis can be used to train machine learning models. These models can then predict the outcomes of new reactions and guide the selection of substrates and conditions to achieve desired properties, accelerating the discovery of novel functional molecules. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethoxy-4-nitropyridine 1-oxide, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves nitration and ethoxylation of pyridine derivatives. Key steps include controlling temperature (≤50°C) to prevent nitro group decomposition and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients enhances purity .
- Optimization : Adjusting stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) and ethoxylation reagents (e.g., ethyl bromide with base) improves regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for deshielded aromatic protons (δ 8.5–9.0 ppm) due to electron-withdrawing nitro and ethoxy groups. Ethoxy protons appear as a quartet (δ 1.3–1.5 ppm for CH₃) and triplet (δ 4.0–4.5 ppm for CH₂) .
- ¹³C NMR : Nitro group carbons resonate at δ 140–150 ppm, while ethoxy carbons appear at δ 15–20 ppm (CH₃) and δ 60–70 ppm (CH₂) .
Q. What solvents and conditions are suitable for dissolving this compound in biological assays?
- Solubility : The compound is polar due to nitro and N-oxide groups. Use DMSO or DMF for stock solutions (10–50 mM). For aqueous buffers, maintain pH 6–8 to prevent decomposition .
- Stability : Store solutions at –20°C under inert gas (N₂/Ar) to avoid oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy vs. methyl or halogen) on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The ethoxy group at position 3 acts as an electron-donating group, activating the ring toward electrophilic attack. In contrast, nitro at position 4 deactivates the ring but directs nucleophiles to positions 2 and 5. Halogens (e.g., Cl) increase electrophilicity, enhancing substitution rates .
- Experimental Design : Compare reaction kinetics with analogs (e.g., 3-chloro-4-nitropyridine 1-oxide) using UV-Vis or LC-MS to track intermediate formation .
Q. What contradictions exist in reported biological activities of nitropyridine N-oxide derivatives, and how can they be resolved?
- Case Study : While 4-nitroquinoline 1-oxide derivatives show anticancer activity via ROS generation, conflicting data on cytotoxicity may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate using standardized protocols (e.g., MTT assay across multiple cell lines) and control for redox interference .
- Resolution : Perform dose-response studies with ROS scavengers (e.g., NAC) to confirm mechanism. Cross-reference with computational docking studies to identify binding targets .
Q. How can computational chemistry (DFT, molecular docking) predict the interaction of this compound with biological targets?
- DFT Applications : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-31G* level to predict stability and tautomerism .
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Validate with MD simulations to assess binding affinity and residence time .
Q. What strategies mitigate hazards during large-scale handling of this compound?
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
